molecular formula C11H12O4 B8274453 Methyl 2-(2-Methoxyphenyloxy)propenoate

Methyl 2-(2-Methoxyphenyloxy)propenoate

Cat. No.: B8274453
M. Wt: 208.21 g/mol
InChI Key: XINLUGGMFDOONW-UHFFFAOYSA-N
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Description

Methyl 2-(2-Methoxyphenyloxy)propenoate is a propenoate ester derivative featuring a 2-methoxyphenyloxy substituent at the α-position of the acrylate backbone. Propenoate esters are widely used in polymer chemistry, pharmaceuticals, and organic synthesis due to their reactivity and functional group versatility .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(2-methoxyphenoxy)prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-8(11(12)14-3)15-10-7-5-4-6-9(10)13-2/h4-7H,1H2,2-3H3

InChI Key

XINLUGGMFDOONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Methyl (E)-3-(3,4-Dimethoxyphenyl)propenoate (Compound 4)
  • Structure : Differs in substituent positions (3,4-dimethoxy vs. 2-methoxyphenyloxy) on the phenyl ring.
  • Impact : The para-methoxy group in Compound 4 enhances electron-donating effects compared to the ortho-substituted methoxyphenyloxy group in the target compound. This difference may influence reactivity in electrophilic substitution or polymerization reactions .
(b) Methyl (E)-3-(4-Hydroxy-3-methoxyphenyl)propenoate (Compound 6)
  • Structure : Contains a hydroxyl group at the para position and a methoxy group at the meta position.
(c) Methyl Acrylate (2-Propenoic Acid, Methyl Ester)
  • Physical Properties :
    • Molecular Weight: 86.09 g/mol
    • Vapor Pressure: 68.2 mm Hg at 20°C
    • Solubility: Insoluble in water
  • Comparison: The absence of aromatic groups in methyl acrylate results in lower boiling points and higher volatility compared to Methyl 2-(2-Methoxyphenyloxy)propenoate, which likely has reduced volatility due to its bulky substituent .

Functional Group Variations

(a) Ethyl 2-[(Benzyloxy)methoxy]propanoate (CAS 19589-25-4)
  • Structure : Ethyl ester with a benzyloxy-methoxy substituent.
  • The benzyloxy group adds lipophilicity, which may enhance membrane permeability in pharmaceutical applications .
(b) 2-(2-Methoxyphenyl)-2-methylpropanoic Acid
  • Structure: Propanoic acid derivative with a 2-methoxyphenyl and methyl substituent.
  • Comparison: The carboxylic acid group in this compound increases water solubility and acidity (pKa ~4-5) compared to the ester functionality in this compound, which is less polar and more hydrolytically stable .

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